N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine
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Overview
Description
N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine, with a 3-chlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzyl Alcohol: The synthesis of N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine can begin with the chlorination of benzyl alcohol using reagents such as N-chlorosuccinimide under visible light irradiation.
Formation of Trifluoromethylamine: The trifluoromethylamine component can be synthesized through the reaction of trifluoromethyl iodide with ammonia under high-pressure conditions.
Coupling Reaction: The final step involves coupling the 3-chlorobenzyl chloride with trifluoromethylamine in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of hydroxyl or alkoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the effects of trifluoromethyl groups on biological activity and enzyme interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The 3-chlorobenzyl group provides additional binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
- N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
- D-leucyl-N-(3-chlorobenzyl)-L-prolinamide
- D-phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide
Comparison:
- N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
- The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets .
- Other similar compounds, such as N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide, lack the trifluoromethyl group and therefore exhibit different chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H7ClF3N |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
InChI Key |
DSWUGMBPWMCPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(F)(F)F |
Origin of Product |
United States |
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